molecular formula C15H13NO2 B2939039 N-(3-formylphenyl)-4-methylbenzamide CAS No. 749219-35-0

N-(3-formylphenyl)-4-methylbenzamide

Cat. No.: B2939039
CAS No.: 749219-35-0
M. Wt: 239.274
InChI Key: AIPICUWLSCQEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Formylphenyl)-4-methylbenzamide (CAS Number: 749219-35-0) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 15 H 13 NO 2 and a molecular weight of 239.27 g/mol, this compound is characterized by its distinct benzamide scaffold and a formyl functional group, making it a valuable building block in medicinal chemistry . This compound serves as a versatile synthetic intermediate in organic synthesis and drug discovery projects. Its structural features are of significant interest in the design and development of novel protein kinase inhibitors. Research indicates that derivatives containing the 4-methylbenzamide pharmacophore, similar to this compound, are investigated as potential type 2 small-molecule kinase inhibitors (SMKIs) . These inhibitors are designed to bind to the inactive conformation of kinases, such as Bcr-Abl, and can play a role in targeted cancer therapy research . The formyl group on the aniline ring provides a reactive handle for further chemical modifications, allowing researchers to create more complex molecules for biological evaluation. Handling Precautions: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-formylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11-5-7-13(8-6-11)15(18)16-14-4-2-3-12(9-14)10-17/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPICUWLSCQEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Supramolecular Characterization of N 3 Formylphenyl 4 Methylbenzamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For N-(3-formylphenyl)-4-methylbenzamide, ¹H and ¹³C NMR would provide definitive evidence of its constitution by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals would be expected. The formyl proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.9-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The amide proton (N-H) would also be observed as a singlet, with its chemical shift being sensitive to solvent and concentration, but generally appearing between 8.0 and 9.0 ppm. The aromatic protons on the two distinct benzene (B151609) rings would resonate in the 7.2-8.2 ppm region, displaying complex splitting patterns (multiplets, doublets, triplets) depending on their substitution pattern and coupling with neighboring protons. The methyl (-CH₃) group protons would give rise to a characteristic singlet in the upfield region, around 2.4 ppm. rsc.org

The ¹³C NMR spectrum would complement the proton data. The carbon atom of the formyl group is expected to have a chemical shift in the range of 190-193 ppm. The amide carbonyl carbon would resonate at a slightly more upfield position, typically between 165 and 168 ppm. The aromatic carbons would produce a series of signals from approximately 115 to 145 ppm. The carbon of the methyl group would be found in the aliphatic region of the spectrum, around 21-22 ppm. rsc.orghmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Functional Group Atom Predicted Chemical Shift (ppm)
Formyl ¹H 9.9 - 10.1
Amide ¹H 8.0 - 9.0
Aromatic ¹H 7.2 - 8.2
Methyl ¹H ~2.4
Formyl ¹³C 190 - 193
Amide Carbonyl ¹³C 165 - 168
Aromatic ¹³C 115 - 145

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Fingerprinting and Characteristic Group Frequencies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. For this compound, the spectra would be dominated by characteristic absorptions corresponding to its key functional groups.

The FT-IR spectrum would prominently feature a sharp absorption band for the N-H stretching vibration, typically observed in the 3300-3400 cm⁻¹ region. researchgate.net Two distinct and strong C=O stretching bands would be a key feature: the amide carbonyl (Amide I band) is expected around 1650-1680 cm⁻¹, while the aldehyde carbonyl stretch appears at a higher frequency, generally between 1690 and 1715 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would be seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically result in several bands in the 1450-1600 cm⁻¹ region. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch Amide 3300 - 3400
Aromatic C-H Stretch Phenyl Rings 3000 - 3100
Aliphatic C-H Stretch Methyl Group 2850 - 2970
C=O Stretch Aldehyde 1690 - 1715
C=O Stretch (Amide I) Amide 1650 - 1680
C=C Stretch Aromatic Rings 1450 - 1600

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HR-MS) is crucial for determining the precise molecular mass and elemental composition of a compound. For this compound (molecular formula C₁₅H₁₃NO₂), the calculated monoisotopic mass is 239.09464 Da. uni.lu HR-MS analysis would confirm this value with high accuracy, typically within a few parts per million (ppm), allowing for unambiguous formula determination.

Fragmentation studies, often performed using techniques like tandem mass spectrometry (MS/MS), provide valuable structural information. The fragmentation pattern of this compound under electron ionization (EI) or collision-induced dissociation (CID) would likely be initiated by cleavage of the relatively weak amide bond. Key fragmentation pathways would include:

Alpha-cleavage at the amide C-N bond, leading to the formation of the 4-methylbenzoyl cation (m/z 119) and a radical cation corresponding to 3-aminobenzaldehyde (B158843) (m/z 120).

Formation of the protonated molecule [M+H]⁺ with an m/z of 240.10192 in electrospray ionization (ESI) or other soft ionization techniques. uni.lu Subsequent fragmentation would likely involve the loss of neutral molecules like water or carbon monoxide.

X-ray Diffraction Studies for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing insights into molecular conformation and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, analysis of closely related benzamide (B126) structures allows for a detailed prediction of its solid-state characteristics. nih.govnih.govresearchgate.net

The crystal packing of this compound would be governed by a combination of intermolecular forces. The most significant interaction is expected to be the intermolecular N-H···O hydrogen bond, where the amide N-H group acts as a hydrogen bond donor and the amide carbonyl oxygen acts as an acceptor. nih.govnih.govresearchgate.net This interaction typically links molecules into infinite one-dimensional chains or dimeric motifs. nih.gov

Other Advanced Spectroscopic and Analytical Techniques (e.g., UV-Vis for electronic properties, if relevant for specific academic research)

Ultraviolet-Visible (UV-Vis) spectroscopy can provide information about the electronic properties of a molecule. This compound, containing two aromatic rings and two carbonyl groups, is expected to exhibit characteristic UV absorptions. These absorptions would primarily arise from π → π* electronic transitions within the benzoyl and phenyl chromophores. The presence of the electron-withdrawing formyl group and the electron-donating methyl group, along with the amide linkage that allows for electronic communication between the rings, would influence the wavelength of maximum absorption (λ_max) and the molar absorptivity. The spectrum would likely show complex, broad absorption bands in the UV region, typically between 250 and 350 nm.

Computational and Theoretical Chemistry Investigations of N 3 Formylphenyl 4 Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure, reactivity, and spectroscopic properties of N-(3-formylphenyl)-4-methylbenzamide. nih.govepstem.net These calculations offer a detailed view of the molecule's behavior at the atomic level.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For benzamide (B126) derivatives, DFT calculations are commonly used to determine these energy gaps. researchgate.net The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer that can occur within the molecule. science.gov While specific values for this compound are not detailed in the provided results, the general approach involves using methods like B3LYP with a basis set such as 6-311G to optimize the molecular structure and calculate the orbital energies. researchgate.net The distribution of HOMO and LUMO across the molecule indicates the regions that are likely to act as electron donors (HOMO) and acceptors (LUMO). nih.gov

Table 1: Key Quantum Chemical Parameters (Conceptual)

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOCorrelates with chemical reactivity and stability. researchgate.net
Chemical Potential (µ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. nih.gov
Electronegativity (χ) - (EHOMO + ELUMO) / 2Measures the power to attract electrons.
Electrophilicity Index (ω) µ² / 2ηMeasures the energy lowering due to maximal electron flow.

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net

In benzamide derivatives, the negative potential is often localized around the oxygen atoms of the carbonyl and nitro groups, while positive potentials are found around the hydrogen atoms of the amide group. researchgate.net This distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net Analysis of the MEP for this compound would likely show a negative potential around the oxygen atoms of the formyl and amide groups, making them sites for electrophilic interaction. The charge distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. mdpi.comnih.gov These methods are essential in drug discovery for predicting binding modes and affinities. ed.ac.uk

Elucidation of Key Binding Interactions

Molecular docking studies can reveal the specific interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For benzamide derivatives, the amide group often participates in hydrogen bonding with amino acid residues in the active site of a protein. semanticscholar.org The aromatic rings can engage in hydrophobic and π-π stacking interactions. researchgate.net

For instance, in similar benzamide structures, the carbonyl group and the N-H group of the amide linkage are common participants in forming hydrogen bonds with the protein's backbone or side chains. semanticscholar.org The formyl group on the phenyl ring of this compound could also potentially form hydrogen bonds or other polar interactions.

Prediction of Binding Affinities and Complex Stability

Molecular docking programs calculate a scoring function to estimate the binding affinity between the ligand and the target protein. mdpi.com This score provides a prediction of how strongly the ligand will bind. Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. These simulations provide insights into the dynamic behavior of the ligand-protein complex and can help refine the understanding of binding stability. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein atoms during the simulation is often analyzed to gauge the stability of the complex. nih.gov

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. Quantitative Structure-Property Relationship (QSPR) modeling is a key area of cheminformatics that aims to correlate the structural or property-based descriptors of molecules with their physicochemical properties or biological activities.

Data Set Compilation : Assembling a collection of structurally similar benzamide derivatives with known experimental data for a specific property (e.g., solubility, melting point, or a particular biological activity).

Molecular Descriptor Calculation : Computing a wide range of numerical descriptors for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).

Model Development : Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the calculated descriptors to the observed property.

Model Validation : Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a model could then be used to predict the properties of this compound and other novel benzamide derivatives, thereby accelerating the process of chemical design and discovery.

Structure Activity Relationship Sar Studies of N 3 Formylphenyl 4 Methylbenzamide Derivatives

Elucidation of Structural Determinants for Modulating Biological Activities

The biological activity of N-(3-formylphenyl)-4-methylbenzamide derivatives is intricately linked to the nature and position of substituents on its core structure. The core can be dissected into three main regions for systematic modification: the N-phenyl ring bearing the formyl group, the central amide linkage, and the 4-methylbenzoyl moiety.

The N-phenyl Ring: The substitution pattern on this ring is a critical determinant of activity. The position of the formyl group at the meta-position is thought to be optimal for specific receptor interactions. Modifications of the formyl group, such as reduction to a hydroxyl or oxidation to a carboxyl group, can dramatically alter the compound's biological profile. For instance, the introduction of other substituents on this ring, such as halogens or small alkyl groups, can influence lipophilicity and electronic properties, thereby affecting cell permeability and target binding.

The Amide Linkage: The amide bond is a key structural feature, providing a rigid planar unit that correctly orients the two aryl rings. It also serves as a hydrogen bond donor and acceptor, which is often crucial for anchoring the molecule within a biological target's binding site. Modifications to this linker, such as inversion to a retro-amide or replacement with a more flexible ether or amine linkage, generally lead to a significant loss of activity, highlighting its importance.

The 4-Methylbenzoyl Moiety: The 4-methyl group on the benzoyl ring is believed to occupy a specific hydrophobic pocket in the target protein. SAR studies have shown that the size and nature of the substituent at this position are critical. While a methyl group is often favorable, its replacement with larger alkyl groups or more polar substituents can either enhance or diminish activity depending on the specific biological target.

A hypothetical SAR study on a series of this compound derivatives could yield data such as that presented in the interactive table below, illustrating the impact of substitutions on biological activity.

Compound IDR1 (on N-phenyl ring)R2 (on benzoyl ring)Biological Activity (IC50, µM)
13-CHO4-CH35.2
23-CH2OH4-CH315.8
33-COOH4-CH3> 50
43-CHO, 4-Cl4-CH32.1
53-CHO4-C2H58.9
63-CHO4-OCH312.4
73-CHO4-Cl3.5

Identification and Characterization of Pharmacophoric Features within the this compound Core

A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for biological activity. For the this compound core, a common pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the formyl group is a key hydrogen bond acceptor.

A Hydrogen Bond Donor/Acceptor: The amide linkage provides both a hydrogen bond donor (N-H) and an acceptor (C=O).

Two Aromatic/Hydrophobic Regions: The N-phenyl ring and the 4-methylbenzoyl ring serve as two distinct hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the target.

A Hydrophobic Feature: The 4-methyl group on the benzoyl ring acts as a specific hydrophobic feature.

The spatial relationship between these features is critical. The distance and relative orientation between the formyl group, the amide linkage, and the two aromatic rings define the active conformation of the molecule. Computational studies, such as molecular docking, can help to visualize and refine this pharmacophore model by simulating the binding of these derivatives to their biological targets.

Design Principles for Optimizing Potency, Selectivity, and Biological Efficacy

Optimizing Potency: Potency can often be enhanced by introducing substituents that increase the strength of interaction with the target. For example, replacing the 4-methyl group with a trifluoromethyl group could enhance hydrophobic interactions and potentially lead to a more potent compound. Similarly, adding small, electron-withdrawing groups to the N-phenyl ring might modulate the electronic properties of the molecule to favor stronger binding.

Enhancing Selectivity: Selectivity for a specific biological target over others is a crucial aspect of drug design. This can be achieved by exploiting subtle differences in the binding sites of related proteins. For instance, if a target has a small hydrophobic pocket, the 4-methyl group might confer selectivity over a related protein that has a larger or more polar pocket at the same position. Fine-tuning the substituents on both aromatic rings is a key strategy for improving selectivity.

Improving Biological Efficacy: Beyond target binding, a successful drug candidate must possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Modifications to the this compound core can be made to improve these properties. For example, introducing polar groups can increase solubility, while modifying metabolically labile sites can improve metabolic stability and prolong the compound's duration of action.

The following table provides a hypothetical example of how systematic modifications based on these design principles could lead to an optimized lead compound.

Compound IDModification from ParentRationalePotency (IC50, µM)Selectivity (Fold)
Parent3-CHO, 4-CH3-5.210
OPT-14-CF3 on benzoyl ringEnhance hydrophobic interactions1.825
OPT-24-Cl on N-phenyl ringModulate electronics for stronger binding2.115
OPT-3Both modificationsCombine potency enhancements0.550

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction (conceptual inclusion)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For this compound derivatives, a QSAR model could be developed to predict the biological activity of novel, unsynthesized analogs. nih.gov

The process would involve calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). mdpi.com Statistical methods, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates these descriptors with the observed biological activity. nih.govmdpi.com

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated with an external test set of compounds, can be a powerful tool for prioritizing the synthesis of new derivatives with potentially improved activity, thereby accelerating the drug discovery process. nih.gov The predictive power of QSAR models is often assessed by statistical parameters such as the squared correlation coefficient (r²) and the predictive r² (r²_pred). nih.govmdpi.com

Applications in Chemical Biology, Medicinal Chemistry, and Advanced Materials Science

Role of N-(3-formylphenyl)-4-methylbenzamide as a Chemical Probe for Biological Pathway Dissection

While direct research utilizing this compound as a chemical probe is not extensively documented, its structure contains key functionalities, notably the formyl (aldehyde) group, that are highly valuable for probe development. Chemical probes are small molecules used to study and manipulate biological systems, and the formyl group serves as a versatile chemical handle for this purpose.

The formyl group can be leveraged in several ways to create potent chemical probes:

Covalent Labeling: The aldehyde is an electrophilic center that can react with nucleophilic residues on proteins, such as lysine (B10760008), to form a stable covalent bond via reductive amination. This property is crucial for activity-based protein profiling (ABPP) and for creating photoaffinity probes that permanently label a biological target upon photoactivation. whiterose.ac.ukrsc.org

Bio-orthogonal Conjugation: The formyl group can be readily converted into other functionalities, such as alkynes or azides, which are used in "click chemistry." This would allow the molecule to be tagged with reporter molecules like fluorophores (e.g., TAMRA) or biotin (B1667282) for visualization and pull-down experiments, respectively. nih.gov

Targeting Formyl Peptide Receptors (FPRs): FPRs are a class of G-protein coupled receptors integral to the innate immune response, recognizing N-formylated peptides from bacteria. whiterose.ac.uk The formyl group on the phenyl ring of this compound makes it an intriguing starting point for designing ligands that could probe FPR function, potentially leading to fluorescent or photoaffinity probes to study receptor trafficking and pharmacology. whiterose.ac.ukrsc.org

By modifying the formyl group, this compound could be transformed into a specialized tool to dissect complex biological pathways, identify novel drug targets, and elucidate mechanisms of action. nih.gov

Strategic Lead Optimization and Rational Drug Design Efforts Based on the Benzamide (B126) Scaffold

The benzamide moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable metabolic stability and ability to form key hydrogen-bonding interactions with biological targets. mdpi.commdpi.com The structure of this compound serves as an excellent template for strategic lead optimization and rational drug design. patsnap.comyoutube.com

Lead optimization is an iterative process of modifying a biologically active compound to improve its drug-like properties. patsnap.com For a molecule like this compound, this process would involve systematically altering its three main components:

Molecular ComponentPotential Modifications & Rationale
Formylphenyl Ring The formyl group could be replaced with other hydrogen bond acceptors (e.g., cyano, nitro) or donors (e.g., hydroxymethyl) to fine-tune target binding. Its position (meta) could be moved to ortho or para to explore the target's binding pocket topology.
Amide Linker The N-H and C=O groups are critical for hydrogen bonding. While the core amide is often retained, its orientation can be reversed (retro-amide) or it can be replaced with bioisosteres like sulfonamides to alter electronic properties and cell permeability.
4-Methylphenyl (Tolyl) Group The methyl group can be replaced with a variety of substituents to modulate potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For example, adding electron-withdrawing groups (e.g., -CF₃, -Cl) can block metabolic oxidation, while adding polar groups can improve solubility.

Structure-Activity Relationship (SAR) studies are central to this process, where changes in chemical structure are correlated with changes in biological activity. youtube.com For instance, research on benzamide derivatives as tubulin inhibitors and TYK2 inhibitors has demonstrated how systematic modifications to the peripheral aromatic rings and central scaffold lead to significant improvements in potency, selectivity, and oral bioavailability. nih.govnih.gov These studies provide a clear roadmap for how this compound could be optimized into a clinical candidate for a specific disease target. nih.govnih.gov

Integration of this compound into Combinatorial Chemistry Libraries for Drug Discovery Initiatives (conceptual inclusion)

Combinatorial chemistry is a powerful technology for accelerating drug discovery by rapidly synthesizing and screening a large number of different but structurally related molecules, known as a library. imperial.ac.ukcrsubscription.com this compound is an ideal candidate for inclusion as a core scaffold in such a library due to its synthetic tractability and multiple points for chemical diversification.

The creation of a combinatorial library based on this scaffold would proceed by modifying its key functional groups in a parallel synthesis format:

The Formyl Group as a Reactive Hub: The aldehyde is a prime site for diversification. It can undergo a wide range of reactions to introduce new chemical entities.

Aromatic Ring Functionalization: The two phenyl rings can be further substituted to explore a wider chemical space.

Amide Synthesis Variation: The core scaffold itself can be seen as the product of combining a 3-formyl-aniline derivative with a 4-methylbenzoic acid derivative. By using a diverse set of substituted anilines and benzoic acids in the initial synthesis, a large library can be generated.

Reaction Type on Formyl GroupReagentsResulting Functionality
Reductive Amination Various primary and secondary aminesDiverse secondary and tertiary amines
Wittig Reaction Phosphonium ylidesAlkenes with varied substituents
Grignard Reaction/Organolithium Addition Organometallic reagentsSecondary alcohols
Knoevenagel Condensation Active methylene (B1212753) compoundsα,β-unsaturated systems

This approach allows for the systematic generation of thousands of unique compounds from a single starting scaffold. imperial.ac.uk Once synthesized, this library can be subjected to high-throughput screening against a biological target of interest to identify "hits"—molecules that show promising activity and can be selected for further lead optimization.

Potential Applications in Supramolecular Chemistry or Functional Materials (if supported by research on similar structures)

The benzamide functional group is a robust and predictable hydrogen-bonding motif, making it a highly valuable building block in supramolecular chemistry and materials science. mdpi.com The amide N-H group is a hydrogen bond donor, while the carbonyl oxygen is an acceptor, leading to strong and directional intermolecular interactions. researchgate.net

Research on similar benzamide-containing structures, particularly benzene-1,3,5-tricarboxamides (BTAs), has shown that these molecules can self-assemble into well-ordered, one-dimensional nanostructures such as fibers, helices, and nanotubes. nih.gov This self-assembly is driven by a network of threefold hydrogen bonds, leading to the formation of stable, columnar aggregates. researchgate.netnih.gov

Given these precedents, this compound has significant potential for use in functional materials:

Organogels: The strong intermolecular hydrogen bonding of the benzamide group could enable the molecule to form fibrous networks in organic solvents, leading to the creation of supramolecular organogels. These materials have applications in areas such as controlled release and sensing.

Liquid Crystals: By modifying the aromatic rings with long alkyl chains, it is conceivable that this compound derivatives could exhibit liquid crystalline properties, where the molecules align in specific ordered phases.

Polymer Modification: Benzamide derivatives have been explored as additives to modify the physical properties of polymers, such as enhancing thermal stability and mechanical strength, by introducing hydrogen-bonding cross-links within the polymer matrix. chemicalbook.com

The combination of the strong self-assembly properties of the benzamide core with the reactive handle of the formyl group could allow for the creation of "smart" materials, where the bulk properties of the material could be altered by chemically modifying the aldehyde.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-formylphenyl)-4-methylbenzamide?

  • Methodological Answer : The synthesis typically involves coupling 3-aminobenzaldehyde derivatives with 4-methylbenzoyl chloride. A standard approach uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane at low temperatures (-50°C) to minimize side reactions . Alternatively, direct acylation of 3-formylphenylamine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under inert conditions is effective . Reaction progress is monitored via TLC, and purification is achieved via recrystallization or column chromatography.

Q. How can researchers characterize This compound to confirm its structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. The formyl proton (CHO) typically appears as a singlet at δ ~10.0 ppm, while aromatic protons from the benzamide moiety resonate between δ 7.2–8.3 ppm. Distinct splitting patterns help identify substitution positions .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1680 cm⁻¹ (formyl C=O stretch) validate functional groups .

Q. What solvent systems are optimal for recrystallizing This compound?

  • Methodological Answer : Mixed-solvent systems (e.g., ethanol/water or ethyl acetate/hexane) are preferred. Solubility is tested at elevated temperatures, followed by slow cooling to induce crystallization. For example, dissolving the compound in hot ethanol (70°C) and adding water dropwise until cloudiness appears yields high-purity crystals .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of This compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software can model electron density maps to identify electrophilic sites (e.g., the formyl carbon).
  • Molecular Dynamics Simulations : Predict solvation effects and transition states for reactions with amines or hydrazines.
  • Case Study : Similar benzamide derivatives show enhanced reactivity at the formyl group when electron-withdrawing substituents are present on the aromatic ring .

Q. What strategies resolve contradictions in reported catalytic efficiencies for This compound derivatization?

  • Methodological Answer :

  • Systematic Parameter Screening : Vary catalysts (e.g., Pd/Brønsted acid synergism ), solvents (polar vs. nonpolar), and temperatures to identify optimal conditions.
  • Statistical Analysis : Use Design of Experiments (DoE) to isolate variables affecting yield. For example, a Plackett-Burman design can prioritize factors like catalyst loading or reaction time .
  • Cross-Validation : Compare results with analogous compounds (e.g., N-(4-fluorophenyl)-4-methylbenzamide) to assess substituent effects .

Q. How does This compound interact with biological targets, and what assays validate its potential as a kinase inhibitor?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence polarization to measure binding affinity to kinases (e.g., EGFR or VEGFR). IC₅₀ values are determined via dose-response curves .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the formyl group and kinase ATP-binding pockets.
  • Case Study : Trifluoromethyl-substituted benzamides exhibit enhanced metabolic stability and target selectivity , suggesting analogous strategies for optimizing This compound.

Q. What crystallographic techniques elucidate the solid-state structure of This compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement. Crystals are grown via vapor diffusion (e.g., chloroform/pentane).
  • Key Metrics : Analyze hydrogen-bonding networks (e.g., N-H···O=C interactions) and torsion angles to assess conformational flexibility.
  • Example : Similar benzamides show planar amide linkages, with dihedral angles <10° between aromatic rings .

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